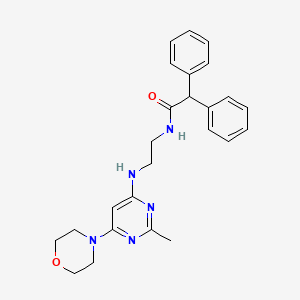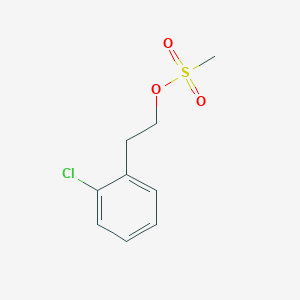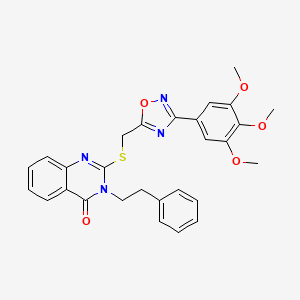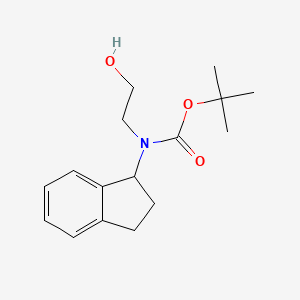
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as MPA-Na and is a member of the diphenylacetamide family of compounds.
Aplicaciones Científicas De Investigación
Pharmacodynamic and Pharmacokinetic Studies
Pharmacodynamic and pharmacokinetic studies are crucial for understanding how drugs interact with biological systems and how they are absorbed, distributed, metabolized, and excreted. For example, the review on "Ketamine: A Review of Clinical Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy" by Peltoniemi et al. (2016) provides insights into the pharmacological profile of ketamine, a compound known for its anesthetic and analgesic properties, which undergoes extensive metabolism involving cytochrome P450 enzymes (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016). This study exemplifies how detailed pharmacokinetic and pharmacodynamic analyses are fundamental in drug research and development.
Antibacterial Agents
The search for new antibacterial agents, especially those acting via novel mechanisms, is a critical area of pharmaceutical research. The review on "GlmU Inhibitors as Promising Antibacterial Agents" by Palathoti & Azam (2022) discusses the development of novel antibacterial agents targeting the GlmU enzyme, which is essential for bacterial cell wall biosynthesis. Such studies underscore the importance of targeting unique bacterial pathways as a strategy to combat antibiotic resistance (Palathoti & Azam, 2022).
Neuroprotective Properties
Research into compounds with neuroprotective properties is vital for developing treatments for neurodegenerative diseases. Studies on the neuroplastic effects of compounds like ketamine suggest potential therapeutic applications beyond their primary clinical use. The review by Aleksandrova & Phillips (2021) on "Neuroplasticity as a convergent mechanism of ketamine and classical psychedelics" illustrates how these compounds may induce synaptic and structural changes in the brain, offering a novel approach to treating depression and other mental health disorders (Aleksandrova & Phillips, 2021).
Toxicology and Environmental Health
Understanding the toxicological profiles of chemical compounds is essential for assessing their safety and environmental impact. The review on "Neurotoxicity of Brominated Flame Retardants" by Dingemans, van den Berg, & Westerink (2011) provides an example of how environmental contaminants can affect the nervous system, highlighting the importance of studying both direct and indirect effects of chemicals on health (Dingemans, van den Berg, & Westerink, 2011).
Propiedades
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-19-28-22(18-23(29-19)30-14-16-32-17-15-30)26-12-13-27-25(31)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18,24H,12-17H2,1H3,(H,27,31)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDAMMCJPZWAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2887525.png)
![(5-Bromofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2887526.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2887527.png)

![Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate](/img/structure/B2887532.png)



![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2887537.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)


